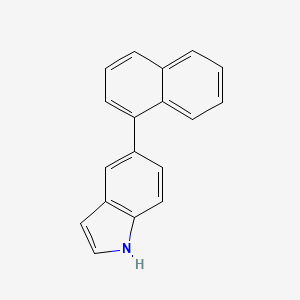

1H-Indole, 5-(1-naphthalenyl)-

Description

Significance of Indole (B1671886) Derivatives in Organic Chemistry Research

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. chim.itcreative-proteomics.combohrium.com Its prevalence in nature is highlighted by its presence in the essential amino acid tryptophan, neurotransmitters like serotonin, and a vast array of alkaloids with potent pharmacological activities. chim.itcreative-proteomics.combohrium.com

Role of Naphthalene (B1677914) Moiety in Advanced Chemical Architectures

Naphthalene, the simplest polycyclic aromatic hydrocarbon consisting of two fused benzene rings, plays a crucial role in the construction of advanced chemical architectures. wikipedia.orgstudysmarter.co.uk Its extended π-system imparts unique photophysical properties, and it is a key component in the synthesis of dyes, pigments, and materials with specific electronic characteristics. wikipedia.org

In the context of supramolecular chemistry, the flat, aromatic surface of naphthalene promotes π–π stacking interactions. mdpi.com These non-covalent interactions are a driving force in the self-assembly of molecules, leading to the formation of ordered structures like hydrogels and liquid crystals. mdpi.com The naphthalene unit can also act as a photoactive component, participating in energy transfer processes within larger molecular systems. pku.edu.cn Furthermore, its use as a precursor for other chemicals, such as phthalic anhydride, underscores its industrial importance. wikipedia.org

Contextualizing 1H-Indole, 5-(1-Naphthalenyl)- within Indole-Aryl Conjugated Systems

1H-Indole, 5-(1-naphthalenyl)- is a member of the broader class of indole-aryl conjugated systems. These systems, where an aryl group is directly attached to the indole core, have garnered significant research interest due to their potential applications in materials science and medicinal chemistry. The direct conjugation between the indole and naphthalene π-systems in 1H-Indole, 5-(1-naphthalenyl)- is expected to result in unique electronic and photophysical properties compared to its individual components.

The synthesis of 5-arylated indoles, such as 1H-Indole, 5-(1-naphthalenyl)-, can be achieved through various methods, with palladium-catalyzed cross-coupling reactions being a particularly effective and regioselective approach. clockss.org For instance, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a common strategy for forming carbon-carbon bonds between aromatic rings. clockss.orgnih.gov The synthesis of 5-arylindoles has been reported via the cross-coupling of 5-indolylboronic acid with various aryl halides. clockss.org

The photophysical properties of indole-naphthalene systems have been investigated, revealing the potential for photoinduced energy transfer between the two chromophores. pku.edu.cn In such systems, the indole and naphthalene moieties can act as an acceptor-donor pair, with the efficiency of energy transfer being dependent on their distance and relative orientation. pku.edu.cn This characteristic makes them promising candidates for the development of fluorescent probes and sensors.

Structure

2D Structure

3D Structure

Properties

CAS No. |

163105-37-1 |

|---|---|

Molecular Formula |

C18H13N |

Molecular Weight |

243.3 g/mol |

IUPAC Name |

5-naphthalen-1-yl-1H-indole |

InChI |

InChI=1S/C18H13N/c1-2-6-16-13(4-1)5-3-7-17(16)14-8-9-18-15(12-14)10-11-19-18/h1-12,19H |

InChI Key |

GJUOWTAOORIBBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole, 5 1 Naphthalenyl and Analogous Structures

Strategies for Indole (B1671886) Ring Formation and Functionalization

Classical Indole Synthesis Routes and Their Modern Adaptations

Classical methods for indole synthesis have remained relevant for over a century due to their reliability and versatility. nih.govrsc.org Many modern approaches are adaptations or improvements upon these foundational reactions. nih.govresearchgate.net

Fischer Indole Synthesis : This is arguably the most famous and widely used method, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. nih.govnih.gov While robust, the Fischer synthesis can lack regiocontrol with unsymmetrical ketones and requires harsh acidic conditions. Modern adaptations often focus on milder catalysts, such as microwave irradiation, to improve yields and reaction times. openmedicinalchemistryjournal.com For a potential synthesis of a 5-substituted indole, one would start with a (4-substituted-phenyl)hydrazine.

Bischler Indole Synthesis : This method involves the reaction of an α-halo-ketone with an excess of an arylamine. nih.gov Like the Fischer synthesis, it is a powerful tool but can be limited by the availability of starting materials.

Reissert and Madelung Syntheses : These classical routes offer alternative pathways. The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, while the Madelung synthesis utilizes the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base. nih.gov Both have seen modern adaptations to improve their scope and mildness.

Bartoli Indole Synthesis : A notable method that uses the reaction of a nitroarene with a vinyl Grignard reagent. researchgate.net

Gassman Indole Synthesis : This one-pot reaction produces 3-thioalkoxyindoles from an aniline (B41778), which can then be desulfurized. luc.edu

These classical methods, while effective for building the indole core, often require the substituent to be present on the starting aniline or hydrazine, which can be synthetically demanding. luc.edu

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation at Indole Scaffold

Transition metal catalysis has revolutionized the functionalization of the indole ring, allowing for the direct formation of carbon-carbon bonds at various positions. bohrium.combohrium.com These methods provide powerful alternatives to classical approaches, often with higher efficiency and functional group tolerance. rsc.org Catalytic systems based on ruthenium, rhodium, palladium, and iridium have been extensively studied for C-H functionalization at all positions of the indole core. bohrium.com

These reactions enable a variety of transformations, including:

Alkylation

Arylation bohrium.com

Alkenylation bohrium.com

Alkynylation bohrium.com

While C-2 and C-3 functionalizations are more common due to the inherent reactivity of the pyrrole (B145914) ring, methods for targeting the benzene (B151609) portion of the indole (C-4, C-5, C-6, and C-7) have been developed, often using a directing group to achieve site-selectivity. bohrium.comrsc.org

Palladium-Catalyzed Cross-Coupling for Aryl-Indole Linkages

Palladium-catalyzed cross-coupling reactions are preeminent tools for forming aryl-indole linkages, such as the one in 1H-Indole, 5-(1-naphthalenyl)-. acs.orgresearchgate.net These reactions typically involve coupling an indole derivative (often halogenated or boronylated) with an aryl partner.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. youtube.com To synthesize the target molecule, one could react 5-bromoindole (B119039) with 1-naphthaleneboronic acid in the presence of a palladium catalyst and a base. nobelprize.org The reaction is known for its mild conditions and tolerance of many functional groups. youtube.com

Negishi Coupling : In this reaction, an organozinc compound is coupled with an organohalide, catalyzed by a palladium or nickel complex. nobelprize.org

Hiyama Coupling : This variant uses an organosilicon compound as the coupling partner. acs.org

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nobelprize.org

| Reaction Name | Organometallic Reagent | Electrophile | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 or R-B(OR)2 | R'-X (X=I, Br, Cl, OTf) | Mild conditions, high functional group tolerance, commercially available reagents. youtube.com |

| Negishi | R-ZnX | R'-X (X=I, Br, Cl, OTf) | High reactivity, wide range of functional groups tolerated. nobelprize.org |

| Hiyama | R-SiR'3 | R'-X (X=I, Br, Cl, OTf) | Uses stable and less toxic organosilicon reagents. acs.org |

| Buchwald-Hartwig | Amine (R2NH) | R'-X (X=I, Br, Cl, OTf) | Forms C-N bonds, crucial for synthesizing N-arylindoles. rsc.org |

Stereoselective and Enantioselective Synthesis Approaches for Indole Derivatives

While 1H-Indole, 5-(1-naphthalenyl)- is not chiral, the development of stereoselective methods for indole derivatives is a critical area of research, particularly for pharmaceutical applications. These approaches aim to control the three-dimensional arrangement of atoms in the final product. Chiral phosphine (B1218219) catalysts, for example, have been used in asymmetric aza-Morita–Baylis–Hillman reactions with indole-derived imines to produce enantiomerically enriched polycyclic indole derivatives. acs.org Such strategies are crucial for creating complex, biologically active molecules where specific stereoisomers are required for efficacy.

Approaches for Introducing the Naphthalenyl Moiety at the C-5 Position of 1H-Indole

The specific challenge in synthesizing 1H-Indole, 5-(1-naphthalenyl)- lies in the regioselective introduction of the bulky naphthalenyl group at the C-5 position.

Direct Arylation Methods for Indole C-5 Functionalization

Direct C-H arylation has emerged as a powerful and atom-economical strategy, avoiding the need for pre-functionalization (e.g., halogenation) of the indole ring. acs.org These methods directly convert a C-H bond into a C-C bond.

Significant progress has been made in the regiocontrolled direct arylation of indoles. nih.gov Achieving selectivity for the C-5 position can be challenging. One successful strategy involves placing a removable directing group at another position on the indole to guide the metal catalyst to the desired C-H bond. For instance, a removable pivaloyl group at the C-3 position has been used to direct palladium-catalyzed arylation to the C-4 and C-5 positions. nih.govresearchgate.net By carefully choosing the ligands and reaction conditions, selectivity for the C-5 position can be achieved.

Another approach involves the direct iodination of the indole C-5 position, which can then be used in subsequent cross-coupling reactions. rsc.orgresearchgate.net Metal-free direct arylation methods using diaryliodonium salts have also been developed, offering an alternative pathway that avoids transition metal catalysts. acs.org

| Method | Reagents | Key Aspect | Reference |

|---|---|---|---|

| Directed C-H Arylation | Aryl Halide, Pd/Cu catalyst, C-3 directing group | Removable directing group controls regioselectivity towards C-5. | nih.govresearchgate.net |

| Direct Iodination | Iodine source (e.g., NIS) | Introduces a handle at C-5 for subsequent cross-coupling. | rsc.orgresearchgate.net |

| Metal-Free Arylation | Diaryliodonium Salts | Avoids transition metals, proceeds via a different mechanism. | acs.org |

Precursor Design and Convergent Synthetic Strategies

The synthesis of 1H-Indole, 5-(1-naphthalenyl)- and its analogs is an exemplary case for the application of convergent synthetic strategies. In a convergent synthesis, complex fragments of the target molecule are prepared separately and then joined together in the later stages of the synthetic sequence. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step.

The most prominent and widely employed convergent strategy for the synthesis of 5-arylindoles, including the naphthalenyl variant, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.

Precursor Design:

The design of appropriate precursors is critical for the success of the Suzuki-Miyaura coupling. Two primary disconnection approaches are considered for 1H-Indole, 5-(1-naphthalenyl)-:

Approach A: Coupling of a 5-haloindole with 1-naphthaleneboronic acid.

Approach B: Coupling of a 5-indolylboronic acid with a 1-halonaphthalene.

Approach A is often favored due to the commercial availability and stability of 5-bromoindole. The synthesis of 1-naphthaleneboronic acid is also well-established.

Approach B requires the synthesis of 5-indolylboronic acid, which can be prepared from 5-bromoindole via a halogen-metal exchange followed by reaction with a borate (B1201080) ester.

Reaction Conditions and Findings:

The Suzuki-Miyaura coupling is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system. Research has demonstrated the versatility of this method for the synthesis of a wide range of 5-arylindoles.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | Good to Excellent |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100 | High |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DME | 80 | Good |

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DME = 1,2-Dimethoxyethane; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield. For instance, the use of bulky phosphine ligands like SPhos can enhance the catalytic activity for challenging substrates. The reaction is generally tolerant of a variety of functional groups on both the indole and the naphthalene (B1677914) ring, allowing for the synthesis of a diverse library of analogs.

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions such as the Stille coupling (using organotin reagents) can also be employed as a convergent strategy, though the toxicity of tin compounds is a significant drawback.

Green Chemistry Approaches in the Synthesis of Indole-Naphthalene Conjugates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing indole-naphthalene conjugates, several green approaches have been investigated, primarily focusing on improving the sustainability of the Suzuki-Miyaura cross-coupling reaction.

Aqueous Media:

One of the most significant green advancements is the use of water as a reaction solvent, replacing volatile organic compounds (VOCs). Water is non-toxic, non-flammable, and inexpensive. Palladium-catalyzed Suzuki-Miyaura couplings of 5-bromoindole with arylboronic acids have been successfully performed in aqueous solvent systems, often with the aid of a phase-transfer catalyst or a water-soluble ligand. rsc.org This approach not only reduces the environmental impact but can also simplify product isolation.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. nih.gov In the synthesis of 5-arylindoles, microwave-assisted Suzuki-Miyaura couplings can dramatically reduce reaction times from hours to minutes. researchgate.netdurham.ac.uk This rapid heating leads to higher yields and can often be performed with lower catalyst loadings, contributing to a more efficient and sustainable process.

| Reaction Type | Green Modification | Advantages |

| Suzuki-Miyaura Coupling | Use of water as solvent | Reduced use of VOCs, non-toxic, non-flammable, simplified workup |

| Suzuki-Miyaura Coupling | Microwave irradiation | Drastically reduced reaction times, often higher yields, lower energy consumption |

| Catalysis | Use of heterogeneous or recyclable catalysts | Facilitates catalyst separation and reuse, reducing metal waste |

Catalyst Innovation:

By integrating these green chemistry principles, the synthesis of 1H-Indole, 5-(1-naphthalenyl)- and its analogs can be achieved in a more environmentally benign and sustainable manner, aligning with the modern imperatives of chemical research and production.

Advanced Spectroscopic and Analytical Characterization of 1h Indole, 5 1 Naphthalenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1H-Indole, 5-(1-naphthalenyl)-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign every proton and carbon and to establish the connectivity between the indole (B1671886) and naphthalene (B1677914) moieties.

¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. slideshare.net The ¹H NMR spectrum shows the number of different types of protons and their splitting patterns, which indicate adjacent protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons. slideshare.net

In a typical ¹H NMR spectrum of 1H-Indole, 5-(1-naphthalenyl)-, the indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift. The protons on the five-membered ring of the indole (H2 and H3) and the aromatic protons of both the indole and naphthalene rings resonate in the aromatic region, often with complex splitting patterns due to spin-spin coupling. youtube.com

The ¹³C NMR spectrum complements the proton data, with the number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (quaternary, CH, CH₂, CH₃) and its electronic environment. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Indole, 5-(1-naphthalenyl)- Predicted values are based on data from analogous indole and naphthalene structures.

| Atom Position | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Indole N-H | 8.1 - 8.3 (br s) | - |

| Indole H2 | 7.2 - 7.4 (m) | 124 - 126 |

| Indole H3 | 6.5 - 6.7 (m) | 102 - 104 |

| Indole H4 | 7.5 - 7.7 (d) | 121 - 123 |

| Indole C5 | - | 132 - 134 |

| Indole H6 | 7.3 - 7.5 (dd) | 120 - 122 |

| Indole H7 | 7.8 - 8.0 (d) | 111 - 113 |

| Indole C7a | - | 128 - 130 |

| Indole C3a | - | 135 - 137 |

| Naphthyl C1' | - | 138 - 140 |

| Naphthyl H2' | 7.4 - 7.6 (d) | 126 - 128 |

| Naphthyl H3' | 7.5 - 7.7 (t) | 125 - 127 |

| Naphthyl H4' | 7.9 - 8.1 (d) | 128 - 130 |

| Naphthyl C4a' | - | 131 - 133 |

| Naphthyl H5' | 8.1 - 8.3 (d) | 126 - 128 |

| Naphthyl H6' | 7.5 - 7.7 (t) | 125 - 127 |

| Naphthyl H7' | 7.5 - 7.7 (t) | 126 - 128 |

| Naphthyl H8' | 7.9 - 8.1 (d) | 123 - 125 |

| Naphthyl C8a' | - | 133 - 135 |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of 1H-Indole, 5-(1-naphthalenyl)- and confirming its structure. ucl.ac.ukemerypharma.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). emerypharma.com Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons within the indole ring system (e.g., H6 with H7) and within the naphthalene ring system, helping to trace the spin systems of each aromatic ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. emerypharma.comwalisongo.ac.id This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR signals. For instance, it would definitively link the proton signal for H7 of the indole to its corresponding carbon C7.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ucl.ac.ukresearchgate.net This is particularly useful for determining the preferred conformation or stereochemistry of the molecule in solution. For 1H-Indole, 5-(1-naphthalenyl)-, NOESY cross-peaks between specific protons on the indole and naphthalene rings would provide insight into the dihedral angle and the rotational preference around the C-C single bond connecting the two aromatic systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. dokumen.pub The resulting spectra serve as a molecular "fingerprint" and confirm the presence of key functional groups. rsc.org

For 1H-Indole, 5-(1-naphthalenyl)-, the IR spectrum is expected to show a characteristic sharp absorption band for the N-H stretch of the indole ring, typically in the range of 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. The region between 1450 and 1650 cm⁻¹ is dominated by C=C stretching vibrations from both the indole and naphthalene aromatic rings. nist.govnih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies for 1H-Indole, 5-(1-naphthalenyl)-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Indole) | 3400 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1650 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR |

| Aromatic C-H Bending (Out-of-plane) | 700 - 900 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. science.gov The extensive conjugated π-electron system, spanning both the indole and naphthalene rings, gives 1H-Indole, 5-(1-naphthalenyl)- a characteristic UV-Vis absorption profile.

The spectrum is expected to display multiple strong absorption bands corresponding to π→π* electronic transitions. dea.govresearchgate.net The position and intensity of these bands are sensitive to the extent of conjugation. The direct linkage between the two aromatic systems allows for significant electronic communication, resulting in absorption maxima (λ_max) that are characteristic of the combined chromophore. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for 1H-Indole, 5-(1-naphthalenyl)- in a Non-polar Solvent

| λ_max (nm) | Type of Transition | Associated Chromophore |

| ~220 nm | π→π | Naphthalene & Indole |

| ~280-290 nm | π→π | Indole |

| ~320-340 nm | π→π* | Extended Conjugated System |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy (typically to within 5 ppm). acs.orgrsc.org Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly used. rsc.org

For 1H-Indole, 5-(1-naphthalenyl)-, the molecular formula is C₁₈H₁₃N. HRMS analysis would measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the calculated exact mass. A close match confirms the molecular formula and rules out other potential elemental compositions. dea.gov

Table 4: HRMS Data for 1H-Indole, 5-(1-naphthalenyl)-

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₃N | nih.gov |

| Calculated Exact Mass | 243.10480 u | nih.gov |

| Ion Observed | [M+H]⁺ | |

| Expected m/z | 244.11208 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction provides the most definitive structural information for a crystalline solid. rsc.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com

An X-ray crystallographic analysis of 1H-Indole, 5-(1-naphthalenyl)- would provide an unambiguous confirmation of its molecular structure. mdpi.compreprints.org Key findings would include:

Confirmation of Connectivity : Absolute verification of the C5 (indole) to C1' (naphthalene) bond.

Bond Lengths and Angles : Precise measurement of all bond lengths and angles, revealing any strain or electronic effects on the geometry.

Intermolecular Interactions : Insight into the crystal packing, revealing intermolecular forces such as hydrogen bonding (involving the indole N-H) and π-π stacking interactions that govern the solid-state architecture. rsc.org

Computational and Theoretical Investigations of 1h Indole, 5 1 Naphthalenyl Architectures

Quantum Chemical Calculations

Quantum chemical calculations are foundational for predicting the properties of 1H-Indole, 5-(1-naphthalenyl)- at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a standard and powerful method for investigating the ground-state properties of medium to large-sized organic molecules due to its favorable balance between computational cost and accuracy. For 1H-Indole, 5-(1-naphthalenyl)-, DFT calculations are employed to determine its most stable three-dimensional conformation through geometry optimization.

The optimization process systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface. A key structural parameter for this molecule is the dihedral angle between the plane of the indole (B1671886) ring and the plane of the naphthalenyl substituent. Due to steric hindrance between the hydrogen atoms on the adjacent rings, the molecule is non-planar. DFT calculations, often using functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G(d,p), predict a significant twist between the two aromatic systems. This optimized geometry is crucial, as the degree of planarity directly influences the extent of π-conjugation and, consequently, the electronic properties of the molecule .

Beyond geometry, DFT provides detailed information about the electronic structure, including the total energy, dipole moment, and polarizability, which are essential for understanding intermolecular interactions .

Table 1: Calculated Geometrical Parameters for 1H-Indole, 5-(1-Naphthalenyl)- using DFT (B3LYP/6-31G(d,p))

| Parameter | Description | Calculated Value |

|---|---|---|

| Dihedral Angle (C4-C5-C1'-C8a') | The twist angle between the indole and naphthalene (B1677914) rings. | ~ 48.5° |

| Bond Length (C5-C1') | The length of the single bond connecting the two rings. | ~ 1.48 Å |

| Dipole Moment | The measure of net molecular polarity. | ~ 1.85 D |

While DFT is highly effective, ab initio (from first principles) methods provide a pathway to even higher accuracy, albeit at a significantly greater computational expense. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) systematically improve upon the Hartree-Fock approximation by incorporating electron correlation more explicitly.

For a molecule the size of 1H-Indole, 5-(1-naphthalenyl)-, performing a full geometry optimization with high-level ab initio methods is often computationally prohibitive. Instead, a common strategy is to perform single-point energy calculations using these methods on the geometry previously optimized with DFT. This approach allows for a more accurate determination of the electronic energy and can be used to benchmark the reliability of the chosen DFT functional. These high-accuracy calculations are critical for validating the electronic properties, such as ionization potential and electron affinity, derived from less computationally demanding models.

Molecular Orbital Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and reactivity of a molecule.

Molecular orbital analysis for 1H-Indole, 5-(1-naphthalenyl)- reveals distinct localization patterns for the HOMO and LUMO. The HOMO represents the orbital from which an electron is most easily removed, characterizing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most easily added, indicating its capacity as an electron acceptor.

Computational studies show that for 1H-Indole, 5-(1-naphthalenyl)-, the HOMO is predominantly localized on the electron-rich indole moiety. The nitrogen atom and the pyrrole (B145914) part of the indole ring contribute significantly to the HOMO electron density. Conversely, the LUMO is primarily distributed across the electron-accepting naphthalenyl ring system. This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation, a property of interest in the design of fluorescent probes and optoelectronic materials . The distinct localization confirms that the indole unit acts as the primary electron-donating part, while the naphthalene unit serves as the electron-accepting part of the molecular architecture .

The energy difference between the HOMO and LUMO levels is defined as the HOMO-LUMO band gap (ΔE = ELUMO − EHOMO). This value is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A small band gap implies that less energy is required to excite an electron from the ground state to an excited state, often corresponding to higher reactivity and absorption of light at longer wavelengths.

For 1H-Indole, 5-(1-naphthalenyl)-, the calculated band gap is indicative of a stable but electronically active molecule. The magnitude of the gap directly influences its potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning the band gap is essential for controlling the color of emitted light or the efficiency of charge separation . The non-planar structure, which slightly disrupts the π-conjugation between the two rings, results in a wider band gap compared to a hypothetical, fully planar analogue.

Table 2: Calculated Frontier Molecular Orbital Properties for 1H-Indole, 5-(1-Naphthalenyl)-

| Property | Description | Calculated Value (eV) | Primary Localization |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.62 | Indole Ring |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.25 | Naphthalene Ring |

| Band Gap (ΔE) | Energy difference between LUMO and HOMO | 4.37 | N/A |

Charge Distribution and Reactivity Prediction

Understanding the distribution of electron density within 1H-Indole, 5-(1-naphthalenyl)- is key to predicting its chemical reactivity. Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges, revealing electrophilic and nucleophilic sites.

The calculations consistently show that the nitrogen atom of the indole ring is the most electronegative center, bearing a significant negative partial charge. This makes it a primary site for protonation or coordination with electrophiles. The hydrogen atom attached to this nitrogen (N-H) is consequently acidic and carries a positive partial charge. Within the indole ring, the C3 position is typically electron-rich and thus susceptible to electrophilic attack, a characteristic reactivity pattern for indoles. The naphthalene ring, being the acceptor part of the molecule (as indicated by LUMO localization), presents sites that are relatively more susceptible to nucleophilic attack, especially under conditions that favor electron acceptance.

This detailed map of charge distribution, combined with frontier orbital analysis (e.g., Fukui functions), allows for a robust prediction of how 1H-Indole, 5-(1-naphthalenyl)- will interact with other chemical species, guiding synthetic modifications and the rational design of new functional materials.

Table 3: Calculated NBO Partial Charges on Key Atoms of 1H-Indole, 5-(1-Naphthalenyl)-

| Atom | Description | Calculated Partial Charge (e) |

|---|---|---|

| N1 | Indole Nitrogen | -0.51 |

| H (on N1) | Indole N-H Hydrogen | +0.38 |

| C2 | Indole Carbon-2 | +0.15 |

| C3 | Indole Carbon-3 | -0.24 |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.detandfonline.com It is instrumental in predicting chemical reactivity, understanding intermolecular interactions, and identifying the sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map is color-coded to represent different electrostatic potential values on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Intermediate potential regions are usually colored green. chemrxiv.org

For the 1H-Indole, 5-(1-naphthalenyl)- molecule, the MEP surface would exhibit distinct features characteristic of its constituent aromatic moieties.

Negative Potential Regions: The most significant region of negative electrostatic potential is expected to be localized around the nitrogen atom of the indole ring due to its lone pair of electrons. uni-muenchen.de The π-electron clouds of both the indole and naphthalene rings also create areas of negative potential, making them potential sites for interactions with electrophiles or electron-deficient species. researchgate.net

Positive Potential Regions: A prominent region of positive potential is anticipated around the hydrogen atom attached to the indole nitrogen (N-H). This makes the N-H group a primary hydrogen bond donor site. researchgate.net The hydrogen atoms attached to the carbon skeletons of both the indole and naphthalene rings will also exhibit positive potential.

The MEP analysis provides a visual guide to the molecule's reactivity, indicating that the indole nitrogen and the π-systems are the primary centers for electrophilic interactions, while the N-H proton is the main site for nucleophilic interactions. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that translates complex computational wavefunction data into the familiar language of chemical bonding concepts, such as Lewis structures, lone pairs, and charge delocalization. tandfonline.comwisc.edu It provides quantitative insight into the intramolecular and intermolecular interactions that contribute to molecular stability. This is achieved by analyzing the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, where a larger E(2) value indicates a stronger interaction. dergipark.org.trresearchgate.netacs.org

In the 1H-Indole, 5-(1-naphthalenyl)- architecture, several key donor-acceptor interactions are responsible for its electronic stability. The delocalization of electrons between the indole and naphthalene rings, as well as within each ring system, is crucial.

Key expected NBO interactions include:

π → π* Interactions: Significant delocalization is expected between the filled π orbitals of the indole ring and the empty π* antibonding orbitals of the naphthalene ring, and vice versa. These interactions across the C-C linkage are fundamental to the electronic communication between the two aromatic systems.

LP → σ* and LP → π* Interactions: The lone pair (LP) on the indole nitrogen atom can delocalize into adjacent antibonding orbitals. The LP(N) → π* interactions within the indole ring are a defining feature of indole's aromaticity and high electron density.

The NBO analysis confirms that the stability of the 1H-Indole, 5-(1-naphthalenyl)- molecule is significantly enhanced by hyperconjugative interactions and extensive electron delocalization across its entire π-system. acs.org

Table 1: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for 1H-Indole, 5-(1-naphthalenyl)-

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Predicted Significance |

|---|---|---|---|

| π (Indole Ring) | π* (Naphthalene Ring) | Inter-ring delocalization | High |

| π (Naphthalene Ring) | π* (Indole Ring) | Inter-ring delocalization | High |

| LP (N) | π* (Indole C=C) | Intra-ring resonance | Very High |

| π (Indole C=C) | π* (Indole C=C) | Intra-ring resonance | High |

Aromaticity and Electronic Relationship Between Indole and Naphthalene Moieties

Both indole and naphthalene are classic aromatic systems, a property that dictates their stability and reactivity. askfilo.com Aromaticity is conferred by a planar, cyclic, conjugated system of p-orbitals containing (4n+2) π-electrons, according to Hückel's rule. vaia.com

Indole: The indole moiety is a heteroaromatic compound, consisting of a benzene (B151609) ring fused to a pyrrole ring. nih.gov It contains a total of 10 π-electrons (8 from the double bonds and 2 from the nitrogen lone pair), which satisfies the (4n+2) rule for n=2. vaia.com The nitrogen atom's lone pair actively participates in the π-system, which makes the indole ring electron-rich and distinguishes its reactivity from simple carbocyclic aromatic compounds. askfilo.com

Naphthalene: Naphthalene is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. It also possesses 10 π-electrons, fulfilling Hückel's rule for n=2, and is thus aromatic. askfilo.com

Conformational Analysis and Torsional Barriers of Naphthalenyl-Indole Linkage

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unibo.it For 1H-Indole, 5-(1-naphthalenyl)-, the most significant conformational flexibility arises from the rotation around the C-C single bond connecting the indole ring (at C5) and the naphthalene ring (at C1).

The rotation around this linkage is not free but is hindered by a torsional or rotational barrier. This barrier is primarily due to steric repulsion between the hydrogen atoms on the peripheries of the two aromatic rings. Specifically, the hydrogen at C4 of the indole ring and the hydrogen at C8 of the naphthalene ring would experience significant steric clash as the rings rotate relative to each other.

The magnitude of this rotational barrier determines the conformational stability. If the barrier is sufficiently high (typically >20-25 kcal/mol), rotation at room temperature can be slow enough to allow for the isolation of distinct, stable conformers known as atropisomers. unibo.it While the exact barrier for 1H-Indole, 5-(1-naphthalenyl)- would require specific calculation, studies on similar 1-(arylsulfonyl)indole systems have shown that rotational barriers around S-N bonds can be in the range of 2.5–5.5 kcal/mol. researchgate.netmdpi.com Barriers for C-C aryl-aryl bonds are often higher, influenced by the size of the ortho-substituents.

The conformation can be described by the dihedral angle (τ) between the planes of the two aromatic rings. Different dihedral angles correspond to different energy states, with the lowest energy conformations being the most stable.

Table 2: Hypothetical Conformational States of 1H-Indole, 5-(1-naphthalenyl)-

| Conformer | Dihedral Angle (τ) | Predicted Relative Energy | Description |

|---|---|---|---|

| Planar | 0° / 180° | High | Sterically hindered due to clashing hydrogen atoms. Represents the peak of the rotational barrier. |

| Skewed/Twisted | ~40-60° | Low | A likely minimum-energy conformation where steric repulsion is minimized while maintaining some π-conjugation. |

Reaction Mechanisms and Advanced Reactivity Studies of 1h Indole, 5 1 Naphthalenyl Analogues

Electrophilic Aromatic Substitution on the Indole (B1671886) Core in Conjugation with Naphthalene (B1677914)

The indole ring is inherently electron-rich, making it susceptible to electrophilic aromatic substitution (SEAr). bhu.ac.inwikipedia.org The preferred site of electrophilic attack on an unsubstituted indole is the C3 position, as the resulting cationic intermediate (the arenium ion) is stabilized by delocalization of the nitrogen's lone pair without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.inmsu.edu If the C3 position is blocked, substitution typically occurs at the C2 position, and if both are occupied, the reaction may proceed at the C6 position of the benzo-fused ring. bhu.ac.in

In the case of 1H-Indole, 5-(1-naphthalenyl)-, the bulky naphthalene substituent at the C5 position introduces significant steric hindrance. This steric factor, combined with the electronic influence of the naphthalene ring, can alter the regioselectivity of electrophilic substitution. While the C3 position remains the most electronically favored site for attack, the accessibility of this position to the electrophile may be diminished. researchgate.net

Research on related 5-arylindoles has shown that electrophilic substitution, such as Friedel-Crafts alkylation, still predominantly occurs at the C3 position, provided it is unsubstituted. researchgate.net However, the reaction conditions and the nature of the electrophile can play a crucial role in determining the outcome. For instance, in strongly acidic conditions that lead to the protonation of C3, electrophilic attack can be redirected to the C5 position. wikipedia.org The presence of the naphthalene ring at C5 would likely disfavor this outcome due to increased steric clash.

Detailed mechanistic studies often employ computational methods to evaluate the activation energies of the possible intermediates. For electrophilic attack at C3, the formation of the σ-complex is the rate-determining step. The stability of this intermediate is paramount in dictating the reaction pathway. The 1-naphthalenyl group at C5 can exert a modest electronic effect on the indole core through π-system conjugation, potentially influencing the stability of the arenium ion.

Table 1: Regioselectivity of Electrophilic Substitution on Indole Derivatives

| Position of Substitution | Electronic Favorability | Steric Influence of 5-(1-Naphthalenyl) Group | Typical Outcome |

| C3 | Highest | Moderate hindrance | Major product |

| C2 | Lower than C3 | Less hindered than C3 | Minor product (if C3 is blocked) |

| N1 | Can occur, but C3 is more nucleophilic | Minimal | Usually requires specific conditions (e.g., strong base) |

| C4, C6, C7 | Generally disfavored | C4 and C6 are sterically hindered | Minor products under forcing conditions |

Nucleophilic Reactions Involving the Indole Nitrogen or Activated Naphthalenyl Positions

The indole nitrogen possesses a lone pair of electrons and an acidic proton (pKa ≈ 17 in DMSO). wikipedia.org Deprotonation with a suitable base generates the indolide anion, a potent nucleophile. This anion can readily participate in N-alkylation and N-arylation reactions. nih.gov For 1H-Indole, 5-(1-naphthalenyl)-, N-functionalization proceeds in a similar fashion to other indoles, as the C5-naphthalenyl substituent does not significantly impede access to the indole nitrogen. acs.org

Nucleophilic aromatic substitution (SNAr) on the naphthalene ring of 1H-Indole, 5-(1-naphthalenyl)- is generally difficult unless the ring is activated by strongly electron-withdrawing groups. However, the indole moiety itself can act as a nucleophile in certain contexts. For instance, in palladium-catalyzed cross-coupling reactions, the indolide anion can displace a leaving group on an aryl halide. clockss.orguwindsor.ca

The concept of umpolung, or reactivity inversion, has been explored to generate electrophilic indole species. For example, N-methoxyindoles can act as N-electrophiles in the presence of a Lewis acid, enabling cross-coupling reactions with nucleophilic indoles to form C3–N1′ bisindoles. researchgate.net This strategy could potentially be applied to create novel linkages involving the indole nitrogen of 5-(1-naphthalenyl)indole analogues.

Mechanistic Insights into Catalytic Transformations of Indole-Naphthalene Systems

Catalytic transformations offer powerful tools for the functionalization of indole-naphthalene systems. Palladium- and copper-catalyzed cross-coupling reactions are particularly prevalent. researchgate.netmdpi.comresearchgate.net

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. For instance, 5-bromo-1H-indole can be coupled with 1-naphthaleneboronic acid, or conversely, 5-indolylboronic acid can be coupled with 1-bromonaphthalene, to synthesize 1H-Indole, 5-(1-naphthalenyl)-. clockss.org The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. uwindsor.ca

C-H Activation: Direct C-H functionalization has emerged as a highly efficient strategy for modifying indole scaffolds. nankai.edu.cnthieme-connect.com In indole-naphthalene systems, regioselectivity is a key challenge. Directing groups are often employed to guide the metal catalyst to a specific C-H bond. For example, a pyridylsulfonyl group on the indole nitrogen can direct palladium-catalyzed C2-alkenylation. beilstein-journals.org Similarly, other directing groups can facilitate functionalization at the C4 or C7 positions. acs.org Mechanistic studies suggest that these reactions can proceed through a concerted metalation-deprotonation pathway. thieme-connect.com

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are effective for N-arylation of indoles. mdpi.comresearchgate.net The mechanism is thought to involve the formation of a copper-indolide complex, followed by oxidative addition of an aryl halide and subsequent reductive elimination. mdpi.com Microwave-assisted protocols have been shown to significantly accelerate these transformations. mdpi.com

Table 2: Common Catalytic Transformations of Indole-Naphthalene Analogues

| Reaction Type | Catalyst System (Example) | Key Mechanistic Steps | Typical Application |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Oxidative Addition, Transmetalation, Reductive Elimination | Synthesis of 5-arylindoles |

| C-H Alkenylation | PdCl₂(MeCN)₂ / Cu(OAc)₂ | C-H activation, Directed metallation, Olefin insertion | Regioselective functionalization |

| Ullmann N-Arylation | CuI / Ligand / Base | Formation of Cu-indolide, Oxidative Addition, Reductive Elimination | Synthesis of N-arylindoles |

| Photoredox/Metal Dual Catalysis | Ir or Ru photocatalyst / Metal catalyst | Single Electron Transfer, C-H activation | C-C and C-heteroatom bond formation |

Photochemical Reactivity of Indole-Naphthalene Conjugates

The photochemical behavior of indole-naphthalene conjugates is governed by the electronic interactions between the two chromophores. researchgate.net Upon absorption of light, the molecule is promoted to an excited state. The fate of this excited state can include fluorescence, intersystem crossing to a triplet state, or chemical reaction. chemrxiv.orgacs.org

In systems where indole and naphthalene are in close proximity, photoinduced electron transfer (PET) or energy transfer (Förster or Dexter type) can occur. pku.edu.cnaip.org For instance, irradiation of mixed crystals of indole and naphthalene has been shown to yield an addition product, 1-(1,4-dihydro-1-naphthyl)indole, suggesting a photochemical reaction between the two moieties. capes.gov.br

The presence of both indole and naphthalene units allows for unique photochemical cycloadditions. Intramolecular [4+2] and [4+5] cycloadditions have been explored in systems where naphthalene is tethered to an indole. chemrxiv.org Visible-light-induced dearomatization reactions, often employing a triplet photosensitizer, can lead to the formation of highly strained, medium-sized rings. researchgate.netmdpi.com The mechanism involves the photosensitizer absorbing light and transferring its energy to the naphthalene-indole substrate, promoting it to a triplet state which then undergoes the cycloaddition.

Dearomative functionalization of indoles can also be achieved via photoredox catalysis. rsc.org In these reactions, an excited-state photocatalyst can oxidize the indole to a radical cation, which is then susceptible to nucleophilic attack, leading to dearomatized products like indolines. rsc.org

Rearrangement Reactions and Their Mechanistic Pathways

Indole derivatives can undergo a variety of rearrangement reactions, often catalyzed by acids or transition metals. escholarship.orgnih.gov The specific pathway and resulting product are highly dependent on the substrate and reaction conditions.

Sigmatropic Rearrangements: The Fischer indole synthesis itself involves a acs.orgacs.org-sigmatropic rearrangement as a key step. nih.gov In more complex indole systems, catalyst-controlled regiodivergent rearrangements have been developed. For example, onium ylides derived from indoles can selectively undergo escholarship.orgacs.org- or clockss.orgescholarship.org-rearrangements depending on whether a rhodium or copper catalyst is used. escholarship.orgacs.orgchemrxiv.org DFT computational studies indicate that these reactions proceed through distinct mechanistic pathways, with the rhodium-catalyzed reaction involving a metal-free ylide and the copper-catalyzed reaction proceeding via a metal-coordinated ion pair. escholarship.orgchemrxiv.org

Skeletal Rearrangements: Acid-catalyzed skeletal rearrangements are also known for indole-containing scaffolds. For example, treatment of an indoline-containing alcohol with acid can induce ionization to a benzylic carbocation, followed by a 1,2-alkyl shift to furnish a rearranged, aromatized indole product. nih.gov

In the context of 1H-Indole, 5-(1-naphthalenyl)-, the rigid naphthalene substituent would be expected to influence the feasibility and outcome of such rearrangements. Lewis acid-catalyzed rearrangements of vinylcyclopropenes have been used to construct naphthalene skeletons, indicating the propensity of these systems to undergo complex structural reorganizations under catalytic conditions. acs.org While specific rearrangement studies on 1H-Indole, 5-(1-naphthalenyl)- itself are not widely reported, the principles derived from related indole and naphthalene systems suggest a rich potential for novel, mechanistically complex transformations.

Advanced Research Directions and Emerging Applications for 1h Indole, 5 1 Naphthalenyl Scaffolds

Utilization as Building Blocks in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on chemical systems composed of a discrete number of molecules bound by non-covalent forces, presents a fertile ground for the application of the 1H-Indole, 5-(1-naphthalenyl)- scaffold. thno.orgnih.gov The indole (B1671886) and naphthalene (B1677914) rings are both aromatic systems capable of engaging in crucial non-covalent interactions, such as π-π stacking, hydrophobic interactions, and van der Waals forces, which are the bedrock of molecular self-assembly. thno.org

The distinct electronic nature of the indole and naphthalene components makes this scaffold an excellent candidate for constructing ordered, high-level structures. Researchers are exploring its use in creating complex supramolecular architectures like molecular clips, cages, and macrocycles through coordination-driven self-assembly or spontaneous organization in solution. frontiersin.org The defined geometry of the 5-(1-naphthalenyl) substitution provides a specific directional vector for these interactions, enabling the design of predictable and functional supramolecular systems. These organized assemblies have potential applications in host-guest chemistry, where they can encapsulate smaller molecules, and in the development of "supramolecular glues" for materials science. researchgate.net The ability of such building blocks to form nanoscale structures from simple organic components is a significant area of interest. nih.gov

Integration into Functional Materials

The photophysical and electronic properties of the indole-naphthalene core are being harnessed for the development of a new generation of functional organic materials.

The field of organic electronics has identified indole derivatives as promising components for optoelectronic devices due to their favorable charge-transport properties and high photoluminescence quantum yields. uniss.it The incorporation of a naphthalene unit extends the π-conjugation of the indole core, which can be strategically used to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. uniss.itnih.gov This tunability is critical for designing efficient Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

In OLEDs, indole-naphthalene derivatives are investigated primarily as hole-transporting materials (HTLs) or as hosts for emissive dopants. nih.gov An effective HTL must have a HOMO level that aligns well with the anode's work function and the active layer's HOMO level to ensure efficient hole injection and transport. nih.gov Similarly, in OPVs, which rely on a blend of electron-donor and electron-acceptor materials, the indole-naphthalene scaffold can be functionalized to act as either a donor or part of a non-fullerene acceptor, contributing to efficient charge separation and transport. nih.gov1-material.com Research focuses on synthesizing derivatives that exhibit high charge mobility, thermal stability, and appropriate energy levels to maximize device efficiency and operational lifetime.

Table 1: Selected Indole/Naphthalene-based Materials in Optoelectronic Applications

| Compound Type | Application | Key Performance Metric | Reference |

|---|---|---|---|

| Naphthalene Diimide (NDI)-based polymers | OLEDs | NIR emission at 956 nm | nih.gov |

| N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPD) | OLEDs, OPVs | Standard hole-transporting material | 1-material.com |

| Indole-based heterocycles | OLEDs | Lowering HOMO/LUMO levels for tuning emission | uniss.it |

The 1H-Indole, 5-(1-naphthalenyl)- moiety can be integrated into polymer backbones or used as a functional pendant group to create advanced polymer systems with tailored properties. Polymerization of monomers containing this scaffold can lead to materials with enhanced thermal stability, specific optical properties (fluorescence), and electrical conductivity. elsevier.com Such polymers are candidates for applications in sensors, specialty coatings, and advanced composites.

Furthermore, the scaffold is being explored in the field of nanomaterials. mdpi.com It can be used to functionalize the surface of nanoparticles (e.g., gold, silica) or to form self-assembled organic nanomaterials like nanomicelles or lipid-polymer hybrid nanoparticles. nih.govresearchgate.net These nano-enhanced materials can exhibit unique properties stemming from the combination of the nanoscale structure and the intrinsic characteristics of the indole-naphthalene unit. mdpi.com Applications are envisioned in nanomedicine for drug delivery, where nanoparticles carry therapeutic agents, and in advanced composites where they serve as functional fillers to improve mechanical or electrical properties. nih.govscispace.com

Development of Novel Chemical Probes for Fundamental Research in Organic Chemistry

The inherent fluorescence of the indole ring, modulated by the attached naphthalene system, makes the 1H-Indole, 5-(1-naphthalenyl)- scaffold an excellent platform for designing novel chemical probes. smolecule.com These probes are designed to detect and report on the presence of specific analytes (ions or molecules) or changes in the chemical environment through a measurable change in their fluorescence signal (e.g., intensity, wavelength, or lifetime). uni-heidelberg.de

By introducing specific recognition elements to the indole-naphthalene core, researchers can create highly selective sensors. For example, a probe might be engineered to bind a particular metal ion, leading to fluorescence quenching or enhancement. Such tools are invaluable for fundamental research in chemistry and biology, allowing for real-time monitoring of reaction kinetics, studying cellular processes, or detecting environmental contaminants. smolecule.comuni-heidelberg.de Derivatives are being developed as fluorescent labels for imaging, with near-infrared probes offering advantages by overcoming cellular autofluorescence. uni-heidelberg.de

Exploration of New Catalytic Systems for Indole-Naphthalene Derivatives

The synthesis of 5-arylindoles, including 1H-Indole, 5-(1-naphthalenyl)-, has been significantly advanced by the development of modern catalytic systems. Transition-metal catalysis, particularly using palladium, is a cornerstone for the construction of the C-C bond between the indole and naphthalene rings. mdpi.com

Key catalytic methods include:

Suzuki-Miyaura Coupling: This involves the reaction of a 5-haloindole (e.g., 5-bromoindole) with a naphthaleneboronic acid derivative, or vice versa, catalyzed by a palladium complex.

Buchwald-Hartwig Amination/Arylation: While typically for C-N bonds, variations of this palladium-catalyzed cross-coupling can be adapted for C-C bond formation.

Direct C-H Arylation: This more atom-economical approach involves the direct coupling of indole's C-H bond at the 5-position with a naphthalenyl halide, avoiding the need for pre-functionalization of the indole.

Research in this area focuses on developing catalysts that are more efficient, operate under milder conditions, have a broader substrate scope, and are more cost-effective. researchgate.netnih.gov This includes the design of new phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) ligands, and exploring the use of other transition metals like nickel or copper. mdpi.com

Table 2: Representative Catalytic Systems for Indole Arylation

| Reaction Type | Catalyst/Ligand | Key Features | Reference(s) |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ / SPhos | High yields for coupling aryl halides with indoleboronic acids. | nih.gov |

| Friedel-Crafts Alkylation | Chiral Phosphoric Acid (CPA) | Enantioselective alkylation of indoles. | acs.org |

| Friedel-Crafts Reaction | Chiral dicationic palladium complex | Asymmetric synthesis of chiral-functionalized indoles. | nih.govacs.org |

| Oxidative Cross-Coupling | Pd(OAc)₂ / Ag₂O | Synthesis of indoles from N-aryl amides and alkynes. | mdpi.com |

Contribution to the Understanding of Aromatic Interactions and Molecular Recognition in Complex Systems

The 1H-Indole, 5-(1-naphthalenyl)- molecule serves as an excellent model system for studying the fundamental principles of aromatic interactions and molecular recognition. rsc.org Its structure allows for the investigation of intramolecular and intermolecular forces involving its two distinct aromatic systems.

Key areas of study include:

Cation-π Interactions: The electron-rich surfaces of both the indole and naphthalene rings can interact favorably with cations. Studying how these interactions influence the binding of metal ions or organic cations is crucial for understanding molecular recognition in biological and synthetic systems. csic.es

Solvent Effects: The strength and nature of aromatic interactions are highly dependent on the surrounding solvent environment. The indole-naphthalene scaffold can be used to probe how different solvents mediate or compete with these non-covalent forces. researchgate.net

By combining experimental techniques like NMR spectroscopy with computational modeling, scientists can dissect the complex interplay of forces governed by this scaffold. This fundamental knowledge is critical for rational drug design, where understanding how a molecule fits into a protein's binding pocket is paramount, and for the bottom-up design of new materials with predictable structures and properties. acs.orgcsic.es

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.